Cas no 38416-56-7 (Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-a-D-glucopyranoside)

Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-α-D-glucopyranoside is a protected glycoside derivative widely used in carbohydrate chemistry and glycoconjugate synthesis. Its key advantages include enhanced stability due to multiple benzyl protecting groups, which prevent unwanted side reactions during complex glycosylation processes. The α-configuration at the anomeric center ensures selective reactivity in stereospecific glycosidic bond formation. This compound serves as a versatile intermediate in the synthesis of oligosaccharides, glycopeptides, and other biologically relevant molecules. Its well-defined structure and high purity make it suitable for precise synthetic applications, particularly in medicinal chemistry and glycobiology research. The product is typically handled under inert conditions to maintain integrity.
Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-a-D-glucopyranoside structure
38416-56-7 structure
Product name:Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-a-D-glucopyranoside
CAS No:38416-56-7
MF:C36H39NO6
Molecular Weight:581.69796
CID:304840
PubChem ID:12903323

Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-a-D-glucopyranoside 化学的及び物理的性質

名前と識別子

    • Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-α-D-glucopyranoside
    • a-D-Glucopyranoside, phenylmethyl2-(acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-
    • BENZYL 2-ACETAMIDO-3,4,6-TRI-O-BENZYL-2-DEOXY-A-D-GLUCOPYRANOSIDE
    • 7308P
    • Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-Alpha-D-glucopyranoside
    • N-[(2S,3R,4R,5S,6R)-2,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide
    • 2-ACETAMIDO-1,3,4,6-TETRA-O-BENZYL-2-DEOXY-A-D-GLUCOPYRANOSIDE
    • A873844
    • N-((2S,3R,4R,5S,6R)-2,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide
    • Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy- alpha -D-glucopyranoside
    • Phenylmethyl 2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-alpha-D-glucopyranoside;
    • 38416-56-7
    • W-202587
    • Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-?-D-glucopyranoside
    • Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-a-D-glucopyranoside
    • インチ: InChI=1S/C36H39NO6/c1-27(38)37-33-35(41-24-30-18-10-4-11-19-30)34(40-23-29-16-8-3-9-17-29)32(26-39-22-28-14-6-2-7-15-28)43-36(33)42-25-31-20-12-5-13-21-31/h2-21,32-36H,22-26H2,1H3,(H,37,38)
    • InChIKey: XYWAVJMRMSMGKO-UHFFFAOYSA-N
    • SMILES: C1C=CC(COCC2OC(OCC3C=CC=CC=3)C(NC(=O)C)C(OCC3C=CC=CC=3)C2OCC2C=CC=CC=2)=CC=1

計算された属性

  • 精确分子量: 581.27800
  • 同位素质量: 581.27773796g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 43
  • 回転可能化学結合数: 14
  • 複雑さ: 772
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 5
  • トポロジー分子極性表面積: 75.2Ų

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ゆうかいてん: 167-168°C
  • Boiling Point: 737.9±60.0 °C at 760 mmHg
  • フラッシュポイント: 400.0±32.9 °C
  • PSA: 75.25000
  • LogP: 6.21130
  • じょうきあつ: 0.0±2.4 mmHg at 25°C

Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-a-D-glucopyranoside Security Information

Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-a-D-glucopyranoside Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B222860-2000mg
Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-α-D-glucopyranoside
38416-56-7
2g
$ 225.00 2022-06-07
Alichem
A119001570-5g
N-((2S,3R,4R,5S,6R)-2,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide
38416-56-7 97%
5g
$535.00 2023-09-02
TRC
B222860-1g
Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-a-D-glucopyranoside
38416-56-7
1g
$ 138.00 2023-04-18
A2B Chem LLC
AD39144-2g
Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-α-D-glucopyranoside
38416-56-7
2g
$1200.00 2024-04-20
Alichem
A119001570-1g
N-((2S,3R,4R,5S,6R)-2,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide
38416-56-7 97%
1g
$256.80 2023-09-02
TRC
B222860-2g
Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-a-D-glucopyranoside
38416-56-7
2g
$ 259.00 2023-04-18
Biosynth
MA06755-1000 mg
2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-a-D-glucopyranoside
38416-56-7
1g
$190.58 2023-01-04
Biosynth
MA06755-2000 mg
2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-a-D-glucopyranoside
38416-56-7
2g
$660.66 2023-01-04
A2B Chem LLC
AD39144-500mg
Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-α-D-glucopyranoside
38416-56-7
500mg
$525.00 2024-04-20
Biosynth
MA06755-500 mg
2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-a-D-glucopyranoside
38416-56-7
500MG
$101.64 2023-01-04

Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-a-D-glucopyranoside 合成方法

Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-a-D-glucopyranoside 関連文献

Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-a-D-glucopyranosideに関する追加情報

Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-a-D-glucopyranoside (CAS No. 38416-56-7): An Overview of Its Structure, Synthesis, and Applications

Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-a-D-glucopyranoside (CAS No. 38416-56-7) is a complex organic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential applications. This compound is a benzylated derivative of a modified glucose molecule, specifically a 2-deoxyglucose with an acetamido group at the C-2 position and benzyl protecting groups at the C-3, C-4, and C-6 positions. The presence of these functional groups imparts specific chemical and biological properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive compounds.

The structure of Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-a-D-glucopyranoside is characterized by its hexagonal ring system with a hydroxyl group at the anomeric position (C-1) and an acetamido group at the C-2 position. The benzyl protecting groups at the C-3, C-4, and C-6 positions provide stability and facilitate selective chemical reactions. The compound's molecular formula is C29H35NO6, and its molecular weight is approximately 501.59 g/mol. The high degree of substitution and the presence of multiple functional groups make this compound highly versatile for further chemical modifications.

The synthesis of Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-a-D-glucopyranoside typically involves several steps. One common approach starts with the protection of glucose using benzyl chloride to form the tri-benzylated derivative. Subsequently, the C-2 hydroxyl group is converted to an acetamide through acetylation with acetic anhydride in the presence of a base such as pyridine. The final step involves deprotection to remove the benzyl groups selectively or in a controlled manner to yield the desired product. This synthetic route has been optimized in various research studies to improve yield and purity.

Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly processes for the preparation of Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-a-D-glucopyranoside. For instance, catalytic methods using palladium-based catalysts have been explored to enhance the efficiency of deprotection steps. Additionally, green chemistry principles have been applied to reduce waste and improve sustainability in the synthesis process.

In terms of applications, Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-a-D-glucopyranoside has shown promise in various areas of medicinal chemistry. One notable application is its use as an intermediate in the synthesis of glycosidic linkages for carbohydrate-based drugs. The acetamido group at the C-2 position can be selectively modified to introduce bioactive functionalities, making it a valuable building block for drug discovery. For example, it has been used in the development of antiviral agents targeting glycoproteins on viral surfaces.

Furthermore, Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-a-D-glucopyranoside has been investigated for its potential as a prodrug precursor. Prodrugs are biologically inactive compounds that are converted into active drugs within the body through metabolic processes. The benzyl protecting groups can be designed to be cleaved by specific enzymes or under certain physiological conditions, releasing the active drug moiety at the target site. This approach can improve drug delivery efficiency and reduce side effects.

In addition to its pharmaceutical applications, Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-a-D-glucopyranoside has also found use in analytical chemistry as a reference standard for chromatographic analyses. Its well-defined structure and high purity make it suitable for calibrating analytical instruments and validating analytical methods.

The biological activity of Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-a-D-glucopyranoside has been studied in several research contexts. In vitro studies have shown that this compound can inhibit glycosidase enzymes involved in carbohydrate metabolism. This property makes it a potential lead compound for developing new therapeutic agents for metabolic disorders such as diabetes mellitus. Moreover, its ability to modulate glycosidase activity may have implications for cancer research, as glycosidases play a role in tumor cell proliferation and metastasis.

The structural complexity and functional versatility of Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-a-D-glucopyranoside have also made it an attractive target for computational studies. Molecular modeling techniques have been employed to predict its interactions with biological targets and optimize its properties for specific applications. These computational tools provide valuable insights into the molecular mechanisms underlying its biological activity and guide experimental efforts in drug design.

In conclusion, Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-a-D-glucopyranoside (CAS No. 38416-56-7) is a multifaceted compound with significant potential in various scientific disciplines. Its unique structural features and chemical properties make it a valuable intermediate in pharmaceutical synthesis and a promising candidate for developing new therapeutic agents. Ongoing research continues to uncover new applications and optimize synthetic methods for this important compound.

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Amadis Chemical Company Limited
(CAS:38416-56-7)Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-a-D-glucopyranoside
A873844
Purity:99%
はかる:1g
Price ($):218.0